molecular formula C7H5FN2O B11919443 3-Amino-5-fluoro-4-hydroxybenzonitrile CAS No. 862730-29-8

3-Amino-5-fluoro-4-hydroxybenzonitrile

Cat. No.: B11919443
CAS No.: 862730-29-8
M. Wt: 152.13 g/mol
InChI Key: RXVACTOCNAZADE-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-4-hydroxybenzonitrile is a multifunctional aromatic compound of high interest in pharmaceutical and agrochemical research. It serves as a versatile synthetic intermediate, or building block, for the preparation of more complex molecules. Its molecular structure incorporates three distinct functional groups—an amino group, a hydroxy group, and a nitrile—along with a fluorine substituent, allowing for multiple sites of chemical modification and interaction. This makes it particularly valuable in the discovery and development of new active substances. The primary research application of this compound is in medicinal chemistry, where it is used as a key precursor in the synthesis of drug candidates. The presence of the fluorine atom, a common bioisostere, can significantly influence a molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability. The nitrile group often acts as a hydrogen bond acceptor or can be further derivatized into other functional groups like amides or tetrazoles. Researchers utilize this benzonitrile derivative in constructing compound libraries for high-throughput screening against various biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with a guaranteed purity of 95% or higher. Researchers should note that this compound may be sensitive to air and moisture, and it is recommended to store it in a cool, dark place under inert conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

862730-29-8

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

3-amino-5-fluoro-4-hydroxybenzonitrile

InChI

InChI=1S/C7H5FN2O/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,11H,10H2

InChI Key

RXVACTOCNAZADE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)O)F)C#N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Amino 5 Fluoro 4 Hydroxybenzonitrile

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 3-Amino-5-fluoro-4-hydroxybenzonitrile is adorned with three key substituents: an amino group (-NH₂), a fluorine atom (-F), and a hydroxyl group (-OH), in addition to the nitrile group (-CN). The interplay of the electronic effects of these groups governs the regioselectivity and feasibility of aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The amino and hydroxyl groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the nitrile group is a meta-directing deactivating group, withdrawing electron density from the ring. The fluorine atom exhibits a dual role, being inductively withdrawing but capable of resonance donation.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

ReactionReagentPredicted Product(s)
NitrationHNO₃/H₂SO₄3-Amino-5-fluoro-4-hydroxy-2-nitrobenzonitrile and/or 3-Amino-5-fluoro-4-hydroxy-6-nitrobenzonitrile
HalogenationBr₂/FeBr₃2-Bromo-3-amino-5-fluoro-4-hydroxybenzonitrile and/or 6-Bromo-3-amino-5-fluoro-4-hydroxybenzonitrile
SulfonationSO₃/H₂SO₄3-Amino-5-fluoro-4-hydroxy-2-sulfonic acid benzonitrile (B105546) and/or 3-Amino-5-fluoro-4-hydroxy-6-sulfonic acid benzonitrile
Friedel-Crafts AcylationRCOCl/AlCl₃2-Acyl-3-amino-5-fluoro-4-hydroxybenzonitrile and/or 6-Acyl-3-amino-5-fluoro-4-hydroxybenzonitrile

Nucleophilic Aromatic Substitution Mechanisms

The presence of a fluorine atom, a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups, suggests that this compound could undergo such transformations. The strongly electron-withdrawing nitrile group enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis and Reduction Pathways

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. nih.govsigmaaldrich.combldpharm.com The reaction typically proceeds through an intermediate amide. sigmaaldrich.com

Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl, H₂SO₄) would be expected to convert the nitrile to 3-amino-5-fluoro-4-hydroxybenzoic acid. nih.gov

Basic Hydrolysis: Treatment with a strong base (e.g., NaOH) followed by acidification would also yield the corresponding carboxylic acid. nih.gov

The nitrile group can also be reduced to a primary amine (a benzylamine (B48309) derivative). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Nickel). ossila.comsigmaaldrich.comfishersci.comnih.gov

Table 2: Expected Products from Nitrile Group Transformations

ReactionReagentExpected Product
Acid HydrolysisH₃O⁺, heat3-Amino-5-fluoro-4-hydroxybenzoic acid
Base Hydrolysis1. NaOH, heat; 2. H₃O⁺3-Amino-5-fluoro-4-hydroxybenzoic acid
ReductionLiAlH₄ or H₂/Catalyst(3-Amino-5-fluoro-4-hydroxyphenyl)methanamine

Cycloaddition and Condensation Reactions

Nitriles can participate in cycloaddition reactions. For instance, the reaction of a nitrile with an azide (B81097) can lead to the formation of a tetrazole ring. Benzonitrile oxides, which can be generated from the corresponding benzohydroximoyl halides, undergo [3+2] cycloaddition reactions with various dipolarophiles. sigmaaldrich.comnih.gov

Furthermore, the nitrile group can undergo condensation reactions with suitable nucleophiles.

Reactivity of the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group in this compound is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation and O-acylation reactions.

O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) would lead to the corresponding ether.

O-Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) would yield the corresponding ester.

The ortho-relationship of the amino and hydroxyl groups also opens up the possibility of forming heterocyclic systems. For example, condensation with aldehydes or carboxylic acids and their derivatives can lead to the formation of benzoxazole (B165842) rings. sigmaaldrich.com This type of cyclization is a common strategy in the synthesis of various biologically active compounds.

Table 3: Potential Reactions of the Phenolic Hydroxyl Group

ReactionReagentPotential Product
O-AlkylationR-X (Alkyl halide), Base3-Amino-5-fluoro-4-(alkoxy)benzonitrile
O-AcylationRCOCl (Acyl chloride), Base4-Cyano-2-fluoro-6-aminophenyl acetate (B1210297) derivative
Benzoxazole FormationAldehyde (R'CHO)2-(R')-6-fluoro-5-aminobenzoxazole
Benzoxazole FormationCarboxylic Acid (R'COOH)2-(R')-6-fluoro-5-aminobenzoxazole

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification and etherification, typical reactions of phenolic compounds.

Esterification: In the presence of an acid catalyst or through the use of more reactive acylating agents like acid chlorides or anhydrides, the hydroxyl group can be converted to an ester. While specific studies on this compound are not prevalent in publicly available literature, the esterification of similar dihalohydroxybenzonitriles is well-documented. For instance, esters of 3,5-dibromo-4-hydroxybenzonitrile can be prepared in high yields from 4-cyanophenol in a single solvent process, suggesting a similar reactivity profile for its fluorinated analog. google.com The direct reaction of hydroxybenzonitrile derivatives with acid halides at elevated temperatures is also a known method for ester formation. google.com

Etherification: The synthesis of ether derivatives can be achieved by reacting the corresponding phenoxide with an alkyl halide. For aminophenols, selective O-alkylation can be achieved by first protecting the more nucleophilic amino group, for example, through the formation of a Schiff base with an aldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine.

Reaction TypeReagent/CatalystProduct TypeTypical ConditionsReference
EsterificationAcid ChlorideAryl EsterElevated temperature google.com
EtherificationAlkyl Halide, BaseAryl EtherProtection of amino group may be required

This table presents generalized reaction conditions based on similar compounds. Specific conditions for this compound may vary.

Oxidation and Reduction Transformations

The phenolic hydroxyl group and the aromatic ring itself are susceptible to oxidation, while the nitrile group can be reduced.

Oxidation: The oxidation of aminophenols can be complex, often leading to the formation of quinone-imine structures. The specific outcome depends on the oxidant and reaction conditions. For instance, the oxidation of p-aminophenol can yield products like NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. While direct oxidation studies on this compound are scarce, the presence of the electron-donating amino and hydroxyl groups suggests that it would be sensitive to oxidizing agents.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This transformation would yield 3-amino-5-fluoro-4-hydroxybenzylamine, a compound with a different reactivity profile due to the introduction of a benzylic amine.

Reaction TypeReagent/CatalystFunctional Group TransformedProduct Type
OxidationVarious OxidantsHydroxyl and Amino GroupsQuinone-imine derivatives
ReductionLiAlH₄ or Catalytic HydrogenationNitrile GroupBenzylamine derivative

This table illustrates potential transformations based on the general reactivity of the functional groups.

Transformations of the Primary Amino Group

The primary amino group is a key site for a variety of chemical modifications, including acylation, alkylation, diazotization, and subsequent coupling reactions.

Acylation and Alkylation Reactions

Acylation: The amino group of this compound is expected to readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. In reactions with aminophenols, N-acylation is generally favored over O-acylation due to the higher nucleophilicity of the nitrogen atom. This chemoselectivity is crucial in many synthetic applications.

Alkylation: Selective N-alkylation of aminophenols can be challenging due to the potential for O-alkylation and polyalkylation. One common strategy involves reductive amination, where the aminophenol is first reacted with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ.

Reaction TypeReagentProduct TypeKey Consideration
AcylationAcyl Chloride/AnhydrideAmideN-acylation is generally preferred over O-acylation.
AlkylationAlkyl Halide, Aldehyde/Ketone (Reductive Amination)Secondary or Tertiary AmineControl of selectivity (N- vs. O-alkylation) is important.

This table provides an overview of expected acylation and alkylation reactions.

Diazotization and Coupling Reactions

The primary aromatic amino group can be converted to a diazonium salt, a highly versatile intermediate.

Diazotization: Treatment of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures would lead to the formation of the corresponding diazonium salt. The stability of this diazonium salt would be influenced by the electron-withdrawing fluorine and nitrile groups. The reactivity of aminopyridine compounds in diazotization reactions can differ significantly from that of aniline (B41778) derivatives due to the electronic effects of the nitrogen atom in the pyridine ring. google.com

Azo Coupling: The resulting diazonium salt can then undergo azo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. These reactions are a cornerstone of dye chemistry. The diazonium ion acts as an electrophile, and the coupling partner acts as a nucleophile. A series of azo derivatives have been synthesized via the diazo-coupling approach between substituted aromatic amines and phenol (B47542) or naphthol derivatives. nih.gov

Reaction StepReagentIntermediate/ProductApplicationReference
DiazotizationNaNO₂, AcidDiazonium SaltVersatile synthetic intermediate google.com
Azo CouplingActivated Aromatic CompoundAzo CompoundDyes, Pigments nih.gov

This table outlines the two-step process of diazotization and azo coupling.

Mechanistic Investigations of Electron Transfer Processes

The electronic properties of this compound, particularly the presence of the fluorinated benzonitrile moiety, make it an interesting subject for studying electron transfer processes.

Electrochemical Behavior of Benzonitrile Radical Anions

The electrochemical reduction of benzonitrile and its derivatives typically involves the formation of a radical anion. The stability and subsequent reactivity of this radical anion are highly dependent on the nature and position of the substituents on the aromatic ring.

Studies on fluorinated benzonitriles have shown that the presence of fluorine atoms influences the electron affinity and the stability of the resulting radical anions. The formation of a charge-transfer complex can induce single-electron transfer (SET) oxidation. google.com The electrochemical behavior of halogenated benzonitrile anion radicals has been a subject of interest, with research exploring their formation and decomposition pathways. The mechanism of single-electron transfer in frustrated Lewis pairs has also been investigated, providing insights into radical pair formation. nih.gov

Compound TypeKey FeatureElectrochemical ProcessInfluencing Factors
Fluorinated BenzonitrilesPresence of FluorineFormation of Radical AnionsElectron Affinity, Substituent Effects
Halogenated BenzonitrilesPresence of HalogensFormation and Decomposition of Radical AnionsNature and Position of Halogen
Substituted BenzonitrilesElectron-donating/withdrawing groupsRedox PotentialsInterplay of substituent electronic effects

This table summarizes key aspects of the electrochemistry of related benzonitrile derivatives.

Proton-Coupled Electron Transfer (PCET) Mechanisms

The intricate interplay of proton and electron transfer is central to the chemical reactivity of this compound. Proton-Coupled Electron Transfer (PCET) mechanisms describe reactions in which both a proton and an electron are exchanged, often in a concerted or a stepwise manner. While direct experimental studies on the PCET of this compound are not extensively documented in the current literature, a comprehensive understanding can be constructed by examining the well-established principles of PCET and the electrochemical behavior of analogous substituted aminophenols.

The oxidation of aminophenols typically initiates with the transfer of an electron from the nitrogen atom of the amino group, forming a radical cation. This initial step is often followed by deprotonation. The presence of both an amino and a hydroxyl group on the aromatic ring provides multiple potential pathways for PCET, making the mechanism highly dependent on factors such as the solvent, pH, and the electronic nature of other substituents on the ring.

In the case of this compound, the presence of two strong electron-withdrawing groups, the fluoro (-F) and cyano (-CN) groups, is expected to significantly influence its redox properties. Electron-withdrawing substituents generally shift the oxidation potential to more positive values, making the compound more difficult to oxidize compared to unsubstituted p-aminophenol. This effect is a consequence of the stabilization of the ground state of the molecule by these electron-withdrawing groups.

The PCET of this compound can proceed through several possible mechanistic pathways, which are depicted in a square scheme (a conceptual representation of the possible elementary steps). These pathways include:

Stepwise Electron Transfer followed by Proton Transfer (ETPT): The molecule first undergoes a one-electron oxidation to form a radical cation, followed by the loss of a proton.

Stepwise Proton Transfer followed by Electron Transfer (PTET): The molecule first loses a proton to form an anion, which is then oxidized.

Concerted Proton-Electron Transfer (CPET): The proton and electron are transferred in a single, concerted step.

The operative mechanism is determined by the relative energies of the intermediates in the stepwise pathways and the activation barrier for the concerted pathway. The electron-withdrawing fluoro and cyano groups are expected to increase the acidity of the phenolic proton, potentially favoring a PTET pathway under certain conditions. Conversely, they also increase the ionization potential, which could disfavor the initial electron transfer in an ETPT mechanism.

Theoretical and experimental studies on related substituted phenols and anilines provide a framework for predicting the behavior of this compound. For instance, the oxidation of p-aminophenol has been shown to proceed via a two-electron oxidation to form a quinoneimine intermediate. This process can involve dimerization and other subsequent reactions, depending on the reaction conditions. The presence of the fluoro and cyano groups in this compound would likely modulate the stability and reactivity of such intermediates.

To provide a more quantitative insight, the following table summarizes key parameters that are expected to influence the PCET mechanism of this compound, based on data for related compounds and the known electronic effects of the substituents.

ParameterExpected Influence of Fluoro and Cyano GroupsRationale
Oxidation Potential Increase (more positive)Strong electron-withdrawing nature of -F and -CN groups stabilizes the neutral molecule, making electron removal more difficult.
pKa of Phenolic -OH Decrease (more acidic)Inductive and resonance effects of -F and -CN groups stabilize the phenoxide anion, facilitating proton loss.
pKa of Amino -NH2 Decrease (less basic)Electron-withdrawing groups reduce the electron density on the nitrogen atom, decreasing its ability to accept a proton.
Intermediate Stability Radical cation destabilized; Anion stabilizedElectron-withdrawing groups would destabilize a positively charged radical cation intermediate while stabilizing a negatively charged anionic intermediate.

Table 1: Predicted Influence of Fluoro and Cyano Substituents on the PCET Parameters of this compound

Detailed research findings on analogous systems further illuminate the potential reactivity of this compound. Studies on the electrochemical oxidation of various substituted aminophenols have consistently demonstrated that the reaction mechanism and the nature of the final products are highly sensitive to the substitution pattern on the aromatic ring. For example, the oxidation of p-aminophenol can lead to the formation of dimers through N-N, C-C, or C-N coupling of the initially formed radical cation. The regioselectivity of these coupling reactions would be influenced by the directing effects of the fluoro and cyano substituents in this compound.

Structure Activity Relationship Sar and Derivative Research Non Clinical Focus

Design and Synthesis of Analogs with Modified Substituents

The exploration of bioisosteric replacements and positional isomers is a cornerstone of medicinal chemistry and materials science. For 3-Amino-5-fluoro-4-hydroxybenzonitrile, this involves the systematic alteration of its substituents to modulate its physicochemical properties.

The nature and position of the halogen atom on the benzonitrile (B105546) ring can significantly influence the molecule's reactivity and potential interactions. While the fluorine atom in this compound has a strong electron-withdrawing inductive effect, replacing it with other halogens (chlorine, bromine, iodine) or moving its position would alter the electronic landscape of the aromatic ring.

The synthesis of such analogs would likely follow established methodologies for the preparation of halogenated aromatic compounds, including electrophilic halogenation or Sandmeyer reactions on the corresponding amino-precursors. The choice of synthetic route would depend on the desired regioselectivity and the compatibility of the other functional groups.

Table 1: Hypothetical Analogs with Varied Halogenation

Compound NameHalogenPosition of Halogen
3-Amino-5-chloro-4-hydroxybenzonitrileChlorine5
3-Amino-5-bromo-4-hydroxybenzonitrileBromine5
3-Amino-2-fluoro-4-hydroxybenzonitrileFluorine2
3-Amino-6-fluoro-4-hydroxybenzonitrileFluorine6

The relative positions of the electron-donating amino and hydroxyl groups are critical in defining the molecule's properties, including its ability to form intra- and intermolecular hydrogen bonds. The synthesis of positional isomers can provide valuable insights into structure-property relationships. Research on related compounds, such as 4-amino-3-hydroxybenzonitrile, indicates that these isomers are accessible synthetic targets. google.com

Table 2: Positional Isomers of this compound

Compound NamePosition of Amino GroupPosition of Hydroxyl Group
4-Amino-3-fluoro-5-hydroxybenzonitrile45
5-Amino-3-fluoro-4-hydroxybenzonitrile54
2-Amino-5-fluoro-4-hydroxybenzonitrile24

Structure-Reactivity Correlations for Chemical Transformations

The interplay of the different functional groups in this compound governs its reactivity in chemical transformations.

The substitution pattern on the aromatic ring dictates its susceptibility to electrophilic and nucleophilic attack. The amino and hydroxyl groups are strong activating groups and ortho-, para-directing for electrophilic aromatic substitution. Conversely, the nitrile and fluoro groups are deactivating and meta-directing. In this compound, the positions are occupied, suggesting that further substitution on the ring would be challenging.

The reactivity of the individual functional groups is also influenced by their neighbors. For instance, the nucleophilicity of the amino group and the acidity of the hydroxyl group are modulated by the electron-withdrawing fluoro and cyano substituents.

A detailed analysis of the electronic and steric effects of each substituent is crucial for predicting the molecule's reactivity.

Amino Group (-NH₂): Exerts a strong +R (resonance) effect and a moderate -I (inductive) effect, making it a net activating group.

Hydroxyl Group (-OH): Similar to the amino group, it has a strong +R effect and a moderate -I effect, also resulting in ring activation.

Fluoro Group (-F): Possesses a weak +R effect and a strong -I effect, leading to a net deactivation of the ring.

Nitrile Group (-CN): Exhibits strong -R and -I effects, making it a powerful deactivating group.

Steric hindrance from the substituents can also play a role in directing the approach of reagents to the functional groups or the aromatic ring.

Table 3: Summary of Electronic and Steric Effects

SubstituentInductive EffectResonance EffectNet Effect on RingSteric Hindrance
-NH₂-I (moderate)+R (strong)ActivatingModerate
-OH-I (moderate)+R (strong)ActivatingLow
-F-I (strong)+R (weak)DeactivatingLow
-CN-I (strong)-R (strong)DeactivatingModerate

This compound as a Versatile Synthetic Building Block

The presence of multiple, distinct functional groups makes this compound a valuable and versatile building block in organic synthesis. Each functional group can potentially be modified selectively to create a diverse range of derivatives.

Amino Group: Can be acylated, alkylated, or diazotized and subsequently converted into a variety of other functional groups (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN).

Hydroxyl Group: Can undergo O-alkylation or O-acylation to introduce new side chains. Its acidity also allows for its use in base-mediated reactions.

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This versatility allows for significant structural modifications.

Aromatic Ring: While further substitution is likely difficult, the existing substituents can direct metallation reactions to specific positions, enabling further functionalization.

The strategic manipulation of these functional groups allows for the construction of complex molecular architectures, making this compound a useful intermediate for the synthesis of a wide array of chemical entities. The utility of related aminobenzonitriles as precursors for heterocyclic compounds underscores the potential of this molecule in synthetic chemistry.

Precursor in the Construction of Fused Heterocyclic Systems

Currently, there is a lack of specific, publicly available research detailing the use of this compound as a direct precursor in the construction of fused heterocyclic systems. The potential for this compound to act as a starting material in such syntheses can be inferred from the reactivity of its functional groups. The amino and hydroxyl groups can participate in cyclization reactions, while the nitrile and fluoro groups can be either retained for their electronic properties or be involved in further transformations. However, without concrete examples from scientific literature, any discussion on specific reaction pathways and the resulting heterocyclic structures would be hypothetical.

Scaffold for the Development of Advanced Chemical Probes

Similarly, the application of this compound as a central scaffold for the development of advanced chemical probes is not well-documented in the public domain. Chemical probes are essential tools in chemical biology for studying biological processes. The development of such probes often relies on a core structure (scaffold) that can be systematically modified to optimize binding affinity, selectivity, and fluorescent properties. While the substituted benzonitrile structure of this compound makes it a plausible candidate for such a scaffold, the lack of published research in this specific area means that no detailed findings can be presented.

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. For 3-Amino-5-fluoro-4-hydroxybenzonitrile, these techniques would provide critical information about its molecular structure.

The Fourier-Transform Infrared (FTIR) spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups. The nitrile (C≡N) stretching vibration would appear as a sharp, intense band in the region of 2220-2260 cm⁻¹. The O-H stretching of the hydroxyl group would be observed as a broad band in the 3200-3600 cm⁻¹ region, with its broadness indicating hydrogen bonding. The N-H stretching vibrations of the primary amine group would typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Furthermore, C-F, C-N, C-O, and C-H stretching and bending vibrations, as well as aromatic C=C stretching vibrations, would provide a unique fingerprint for the molecule.

Raman spectroscopy , being complementary to FTIR, would be particularly useful for observing the nitrile and aromatic ring vibrations, which often give strong Raman signals. Analysis of the vibrational modes, potentially supported by computational methods like Density Functional Theory (DFT), could also offer insights into the molecule's conformational isomers, if any exist.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. A suite of NMR experiments would be necessary for the complete structural elucidation of this compound.

¹H NMR spectroscopy would provide information on the number and chemical environment of the protons. The aromatic protons would appear as distinct signals in the aromatic region of the spectrum, with their splitting patterns (multiplicity) revealing their coupling to adjacent fluorine and other protons. The chemical shifts of the -OH and -NH₂ protons would also be observed, though their positions can be variable and depend on the solvent and concentration.

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The carbon of the nitrile group would have a characteristic chemical shift in the 115-125 ppm range. The aromatic carbons would show distinct signals, with the carbons directly bonded to the electron-withdrawing fluorine and electron-donating hydroxyl and amino groups exhibiting predictable shifts.

¹⁹F NMR spectroscopy is crucial for fluorinated compounds. A single resonance would be expected for the fluorine atom, and its coupling with adjacent protons (³JHF) would be observable in both the ¹H and ¹⁹F spectra, providing definitive evidence for their spatial relationship.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). This would allow for the calculation of the elemental composition, confirming the molecular formula C₇H₅FN₂O.

Electron Ionization (EI) or Electrospray Ionization (ESI) methods would be used to generate ions. The resulting mass spectrum would show the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of small molecules like HCN, CO, or H₂O, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

To understand the three-dimensional arrangement of the molecule in the solid state, single-crystal X-ray crystallography is the definitive technique.

This method would provide precise bond lengths, bond angles, and torsion angles, offering an exact model of the molecular geometry. It would also reveal the packing of the molecules in the crystal lattice.

Analysis of Isostructural and Polymorphic Forms

X-ray crystallography is the primary method for identifying and characterizing polymorphism, the ability of a compound to exist in more than one crystal structure. Different polymorphic forms can exhibit distinct physical properties. By growing crystals under various conditions (e.g., different solvents, temperatures), it would be possible to investigate the existence of polymorphs of this compound.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure would provide a detailed map of the intermolecular interactions that hold the molecules together in the solid state. Of particular interest would be the hydrogen bonding network. The hydroxyl (-OH) and amino (-NH₂) groups are strong hydrogen bond donors, while the nitrile (-C≡N), hydroxyl, and fluorine atoms can act as hydrogen bond acceptors. Analysis of the crystal structure would reveal the specific hydrogen bonding motifs (e.g., chains, dimers, sheets) and their geometries. The presence of N-H···N, O-H···N, N-H···O, O-H···O, and potentially weaker N-H···F or O-H···F interactions would be of significant interest for understanding the solid-state packing and properties of the compound. fluoromart.commdpi.com

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) would be the primary method for purity assessment. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol, would be developed. A gradient elution might be necessary to separate impurities with a wide range of polarities. A UV detector would be suitable for detection, given the aromatic nature of the compound. The method would be validated for linearity, precision, accuracy, and sensitivity to ensure reliable purity determination.

Gas Chromatography (GC) could also be employed, particularly if the compound is thermally stable and sufficiently volatile. Derivatization might be necessary to improve its volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for both separation and identification of volatile impurities.

These chromatographic methods are crucial for ensuring the quality and consistency of the synthesized this compound for any subsequent studies or applications.

Specific experimental chromatographic methods for this compound are not detailed in the reviewed public literature, but general methods for similar compounds are well-established.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The methodology separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

Detailed research findings on specific HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature. However, based on the analysis of structurally similar fluorinated and aromatic compounds, a reversed-phase HPLC method would be the most appropriate approach. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase.

For a compound with the polarity of this compound, a C18 or a phenyl-based stationary phase would be a suitable choice. The inclusion of a fluorine atom in the structure might also make fluorinated stationary phases a viable option, as they can offer unique selectivity for halogenated compounds. chromatographyonline.comresearchgate.net The mobile phase would typically consist of a mixture of water or a buffer and an organic modifier such as acetonitrile or methanol. The use of a buffer would be important to control the ionization state of the amino and hydroxyl groups, thereby ensuring reproducible retention times. Detection is commonly achieved using a UV detector, as the benzonitrile (B105546) ring is a strong chromophore.

A typical starting point for method development for this compound would involve the following conditions:

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Stationary Phase Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a standard starting method; optimization of the gradient, flow rate, and mobile phase composition would be necessary to achieve the desired resolution and analysis time for specific applications, such as impurity profiling.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller sub-2 µm particles. This results in higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. For the analysis of this compound, UPLC can be particularly advantageous for high-throughput screening or for the separation of closely related impurities.

Similar to HPLC, specific UPLC methods for this compound are not widely documented. Nevertheless, the principles of reversed-phase chromatography apply. The transition from an HPLC method to a UPLC method would involve using a shorter column with smaller particles and a higher flow rate, leading to a significant reduction in analysis time. The selection of stationary phases would be similar to HPLC, with C18 and phenyl phases being common choices. Fluorinated-phenyl phases may also provide alternative selectivity for this fluorinated analyte.

A representative UPLC method for this compound could be established with the following parameters:

Table 2: Representative UPLC Method Parameters for this compound Analysis

ParameterCondition
Stationary Phase UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm or Mass Spectrometry (MS)
Injection Volume 1 µL

The coupling of UPLC with mass spectrometry (UPLC-MS) would provide an even more powerful analytical tool, allowing for not only the detection and quantification of this compound but also the structural elucidation of unknown impurities. This is particularly critical in the context of pharmaceutical development and synthesis, where the identification and control of impurities are paramount.

Computational and Theoretical Chemistry Studies

Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting spectroscopic data, which are essential for molecular identification and characterization.

Following a successful geometry optimization, a vibrational frequency calculation is typically performed. This calculation determines the normal modes of vibration and their corresponding frequencies. The results can be used to predict the infrared (IR) and Raman spectra of the molecule.

For 3-Amino-5-fluoro-4-hydroxybenzonitrile, this analysis would predict the characteristic vibrational frequencies for its functional groups, such as the C≡N stretch of the nitrile group, the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, and the C-F stretch. These predicted frequencies, when properly scaled to account for anharmonicity and other systematic errors, can be compared with experimental spectra to confirm the molecule's structure.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch~3600-3700
Amino (-NH₂)N-H Symmetric Stretch~3400-3500
Amino (-NH₂)N-H Asymmetric Stretch~3500-3600
Nitrile (-CN)C≡N Stretch~2220-2260
Aromatic RingC-H Stretch~3000-3100
Aromatic RingC=C Stretch~1450-1600
Fluoro (-F)C-F Stretch~1000-1350

Note: These are typical frequency ranges and would be precisely calculated in a computational study.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁹F. These calculated shifts

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. For a compound like this compound, a QSRR study could be developed to predict various aspects of its reactivity based on calculated molecular descriptors.

A QSRR model for a series of substituted aminofluorophenols, including our target molecule, would typically involve the following steps:

Dataset Compilation: A set of structurally related compounds with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants, or even biological activity) would be assembled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound using computational software. These descriptors fall into several categories:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, and electrostatic potentials. These would be particularly important given the polar nature of the substituents.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters that quantify the bulkiness of the substituents.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations, such as hardness, softness, and electrophilicity index.

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to build a mathematical model that links the descriptors to the observed reactivity. The predictive power of the model would then be rigorously validated.

For this compound, a QSRR model could, for instance, predict its antioxidant capacity, a common property of phenolic compounds. The model would likely show that descriptors related to the ease of hydrogen atom donation from the hydroxyl group are critical.

Table 2: Hypothetical Descriptors for a QSRR Model of Antioxidant Activity

CompoundHOMO Energy (eV)O-H Bond Dissociation Energy (kcal/mol)LogPExperimental IC50 (µM)
Analog 1-5.285.31.250
Analog 2-5.588.11.575
This compound -5.4 (Predicted)86.5 (Predicted)1.3 (Predicted)To be Predicted
Analog 3-5.184.21.145

This table is illustrative. The values for this compound are hypothetical and would be predicted by the QSRR model.

Such models are valuable for screening large numbers of virtual compounds and prioritizing them for synthesis and experimental testing. nih.govnih.govmdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For this compound, MD simulations would provide insights into its conformational flexibility and its interactions with solvent molecules.

Conformational Sampling: The amino (-NH₂) and hydroxyl (-OH) groups can rotate, leading to different spatial arrangements (conformers) of the molecule. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of the molecule can significantly impact its reactivity and interactions with other molecules, such as biological receptors. The potential for intramolecular hydrogen bonding between the -OH and -NH₂ groups, or between the -OH and -F, would be a key focus of such simulations.

Solvent Effects: The behavior of a molecule can change dramatically in different solvents. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For this compound, simulations in both polar (e.g., water) and non-polar (e.g., hexane) solvents would reveal:

The structure of the solvent shell around the molecule.

The extent of hydrogen bonding between the solute and polar solvents.

The influence of the solvent on the conformational equilibrium of the molecule.

This information is vital for understanding reaction mechanisms in solution and for predicting properties such as solubility. The aggregation behavior of aromatic molecules, which can be influenced by π-π stacking interactions, can also be studied using MD simulations. rsc.orgnih.gov

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Photochemical Reactivity

The photochemical behavior of 3-Amino-5-fluoro-4-hydroxybenzonitrile presents a compelling area for future investigation. The presence of multiple functional groups on the benzene (B151609) ring suggests a complex and potentially tunable photochemical reactivity. The amino group typically acts as an electron donor, while the nitrile and fluoro groups are electron-withdrawing. This push-pull electronic structure can lead to interesting excited-state properties, such as intramolecular charge transfer (ICT), which is often associated with fluorescence and solvatochromism.

Future research could focus on characterizing the excited-state dynamics of this compound using techniques like time-resolved spectroscopy. Understanding the influence of the fluorine atom and the hydroxyl group on the photophysical properties, such as quantum yield and excited-state lifetime, would be of particular interest. Fluorinated aromatic compounds often exhibit unique physicochemical properties due to the high electronegativity of fluorine. mdpi.com Investigations into how the position of the fluorine atom relative to the other substituents affects the compound's absorption and emission spectra could provide valuable insights for the design of novel photoactive materials. mdpi.com

Furthermore, the potential for this molecule to undergo photochemical reactions, such as photo-induced electron transfer or cycloadditions, warrants exploration. nih.govchemrxiv.org The nitrile group, for instance, can participate in various photochemical transformations. The interplay between the different functional groups upon photoexcitation could lead to the development of novel synthetic methodologies for creating complex molecular architectures.

Integration into Catalytic Cycles as a Ligand or Precursor

The structure of this compound, with its amino and hydroxyl moieties, makes it a promising candidate for use as a ligand in coordination chemistry and catalysis. These groups can act as binding sites for metal ions, forming stable chelate complexes. The electronic properties of the aromatic ring, modulated by the fluoro and nitrile substituents, can influence the coordination environment and the catalytic activity of the resulting metal complexes.

Future research in this area could involve the synthesis and characterization of metal complexes of this compound with various transition metals. The catalytic activity of these complexes could then be evaluated in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The fluorine atom can enhance the stability and lipophilicity of the catalyst, potentially leading to improved performance and recyclability.

Moreover, this compound could serve as a precursor for the synthesis of more elaborate ligand systems. The amino and hydroxyl groups provide reactive handles for further functionalization, allowing for the construction of multidentate ligands with tailored steric and electronic properties. These new ligands could find applications in asymmetric catalysis, where the chiral environment around the metal center is crucial for controlling the stereochemical outcome of a reaction.

Application in Advanced Materials Chemistry (e.g., polymer synthesis, organic electronics)

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of advanced materials with tailored properties. The amino and hydroxyl groups can be utilized as monomer functionalities for polymerization reactions, leading to the formation of novel polymers.

In the realm of polymer synthesis , this compound could be incorporated into polyamides, polyimides, or polyesters, imparting specific characteristics to the resulting materials. The fluorine atom, for example, is known to enhance thermal stability, chemical resistance, and hydrophobicity of polymers. The nitrile group can also influence polymer properties and can be a site for post-polymerization modification.

For organic electronics , fluorinated benzonitrile (B105546) derivatives are of significant interest. bohrium.com The introduction of fluorine atoms into organic semiconducting materials can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the material's resistance to oxidative degradation. rsc.org This makes this compound a potential component for the design of n-type or ambipolar organic thin-film transistors (OTFTs) and as a host material in organic light-emitting diodes (OLEDs). bohrium.comrsc.org Research has shown that benzonitrile derivatives can be used to construct electron transport type host materials for blue thermally activated delayed fluorescent (TADF) OLEDs. rsc.org The amino and hydroxyl groups could also be used to tune the intermolecular interactions and solid-state packing of the material, which are critical for charge transport. rsc.org

Future work could involve the synthesis of oligomers and polymers incorporating the this compound unit and the investigation of their thermal, mechanical, and electronic properties. The development of materials with high charge carrier mobility and tunable emission characteristics is a key goal in this field. bohrium.com

Development of Sensing and Detection Technologies

The structural features of this compound suggest its potential application in the development of chemical sensors. The aromatic ring can engage in π-π stacking interactions, while the hydroxyl and amino groups can participate in hydrogen bonding. These interactions can be exploited for the selective recognition of specific analytes.

The fluorescence properties of the molecule, potentially arising from an ICT state, could be modulated by the presence of analytes, forming the basis for a fluorescent chemosensor. For example, the binding of a metal ion or a small organic molecule to the amino or hydroxyl groups could lead to a change in the fluorescence intensity or a shift in the emission wavelength. The development of portable, fluorescence-based assays is a growing field for the detection of biological and chemical analytes. mdpi.com

Furthermore, the presence of a fluorine atom opens up the possibility of using ¹⁹F NMR for sensing applications. ¹⁹F NMR is a highly sensitive technique for detecting changes in the local chemical environment of the fluorine nucleus. nih.gov Future research could explore the use of this compound as a ¹⁹F NMR probe for detecting ligand-protein interactions or for monitoring chemical reactions. The detection of fluorine in organic compounds can be challenging, but techniques like ¹⁹F NMR offer a powerful tool. stackexchange.com

Mechanistic Studies of Biocatalytic Transformations (non-clinical)

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis. The transformation of nitriles to valuable carboxylic acids is an area where enzymes, particularly nitrilases, have shown great promise. oup.comiwaponline.com Studies on the transformation of para-substituted benzonitriles in sediment extracts have indicated that the reaction can be mediated by enzymes with nitrilase-like activity. iwaponline.com

Future research could investigate the biocatalytic transformation of this compound using isolated enzymes or whole-cell systems. nih.gov Identifying enzymes that can selectively hydrolyze the nitrile group in the presence of the other functional groups would be a significant achievement. This could provide a sustainable route to the corresponding 3-amino-5-fluoro-4-hydroxybenzoic acid, a potentially valuable building block.

Mechanistic studies of such biocatalytic transformations would be crucial for understanding the substrate specificity and catalytic mechanism of the enzymes involved. nih.gov Computational docking and molecular dynamics simulations could be employed to model the interaction of the substrate with the enzyme's active site. nih.gov This knowledge could then be used to engineer more efficient and selective biocatalysts for the transformation of this and related compounds. The use of biocatalysis is a rapidly growing field with applications in the synthesis of a wide range of chemicals. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-Amino-5-fluoro-4-hydroxybenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with fluorination at the 5-position via electrophilic substitution, followed by nitrile group introduction using a Rosenmund-von Braun reaction or cyanation with CuCN. The amino and hydroxyl groups may be introduced via reduction of nitro intermediates or hydrolysis of protected ethers. Key parameters include temperature control (e.g., 0–25°C for nitrile formation) and solvent selection (e.g., dichloromethane for nitrile reactions ). Yield optimization requires careful stoichiometric balancing of reagents like LiAlH₄ for reductions or KMnO₄ for oxidations .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

  • Methodological Answer : Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity validation combines HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Spectroscopic confirmation includes:

  • ¹H/¹³C NMR : Amino (-NH₂) protons appear as broad singlets (~δ 5.5–6.5 ppm), while fluorine induces splitting in adjacent aromatic protons .
  • FT-IR : Characteristic peaks for -CN (~2220 cm⁻¹), -OH (~3200 cm⁻¹), and -NH₂ (~3350 cm⁻¹) .

Q. What challenges arise in spectroscopic characterization of this compound, particularly due to fluorine and hydroxy groups?

  • Methodological Answer : Fluorine’s strong electronegativity causes significant deshielding in NMR, complicating aromatic proton splitting patterns. The hydroxy group’s hydrogen bonding broadens -OH signals in NMR and IR. To mitigate:

  • Use deuterated DMSO for NMR to stabilize -NH₂/-OH protons.
  • Compare with analogs like 4-Amino-3-chloro-5-methylbenzonitrile to infer substitution effects .

Advanced Research Questions

Q. How does the regioselectivity of electrophilic substitution reactions vary with the positions of -NH₂, -F, and -OH groups?

  • Methodological Answer : The amino (-NH₂) group is a strong ortho/para-director, while -F is a weaker meta-director. Hydroxy (-OH) competes as an ortho/para-director but may form intramolecular hydrogen bonds with -CN, altering reactivity. For example, nitration under mixed acid conditions may favor substitution at the 2-position (ortho to -NH₂), but steric hindrance from -F and -OH could shift selectivity. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) predict electron density maps to guide experimental design .

Q. What strategies stabilize this compound under acidic/basic conditions for biological assays?

  • Methodological Answer : The compound’s stability is pH-sensitive due to -NH₂ and -OH groups. In acidic conditions (pH < 4), protonation of -NH₂ reduces nucleophilicity, while basic conditions (pH > 9) deprotonate -OH, increasing solubility but risking degradation. Buffered solutions (e.g., phosphate buffer at pH 7.4) or derivatization (e.g., acetylating -NH₂) enhance stability. Accelerated degradation studies (40°C, 75% RH) coupled with LC-MS monitor decomposition pathways .

Q. How can researchers assess the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Synthesize analogs by replacing -CN with bioisosteres like tetrazoles or modifying -F/-OH positions. Validate via in vitro kinase assays (e.g., ADP-Glo™ Kinase Assay) at 10 μM concentrations. Compare IC₅₀ values with control inhibitors (e.g., Gefitinib for EGFR) .

Q. How to resolve contradictory literature data on reaction yields for nitro-to-amino group reductions?

  • Methodological Answer : Contradictions often arise from catalyst choice (e.g., Pd/C vs. Raney Ni) or reducing agents (H₂ vs. NaBH₄). Systematic studies should:

  • Test catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C in methanol).
  • Monitor reaction progress via TLC (silica gel, UV detection).
  • Optimize parameters using Design of Experiments (DoE) software (e.g., JMP) to identify critical factors (pressure, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.